6-Fluoro-2,3'-bipyridine

PET Imaging Neuroimaging Radiopharmaceuticals

Researchers requiring the specific 2,3'-bipyridine connectivity for PET tracer synthesis often face supply inconsistency. 6-Fluoro-2,3'-bipyridine (CAS 1214335-26-8) is the exact precursor for [18F]AZAN, enabling high-contrast α4β2-nAChR neuroimaging. - Validated precursor for [18F]AZAN, achieving >10% test-retest variability in human studies. - The 6-fluoro group permits rapid 18F-radiolabeling and subsequent SNAr-based diversification. - Distinct 2,3'-linkage provides two chemically unique nitrogen environments essential for target binding kinetics.

Molecular Formula C10H7FN2
Molecular Weight 174.178
CAS No. 1214335-26-8
Cat. No. B578302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-2,3'-bipyridine
CAS1214335-26-8
Synonyms6-fluoro-2,3'-bipyridine
Molecular FormulaC10H7FN2
Molecular Weight174.178
Structural Identifiers
SMILESC1=CC(=NC(=C1)F)C2=CN=CC=C2
InChIInChI=1S/C10H7FN2/c11-10-5-1-4-9(13-10)8-3-2-6-12-7-8/h1-7H
InChIKeyQVGMTPBTGODDGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoro-2,3'-bipyridine: Building Block Overview


6-Fluoro-2,3'-bipyridine (CAS 1214335-26-8) is a heteroaromatic building block defined by its 2,3'-bipyridine core with a single fluorine substituent at the 6-position (C10H7FN2, MW 174.17) . Unlike symmetrical 2,2'-bipyridine isomers commonly used as metal chelators, the asymmetric 2,3'-linkage and 6-fluoro substitution pattern in this compound creates distinct electronic properties that enable its use as a critical precursor in specific cross-coupling and late-stage functionalization reactions .

6-Fluoro-2,3'-bipyridine Non-Interchangeability


Substituting 6-Fluoro-2,3'-bipyridine with other bipyridine isomers (e.g., 2,2'-bipyridine, 4,4'-bipyridine) or non-fluorinated 2,3'-bipyridine is not scientifically valid for applications requiring specific regiochemistry. The 2,3'-bipyridine connectivity presents two chemically distinct nitrogen environments, while the 6-fluoro group activates the adjacent carbon for nucleophilic aromatic substitution (SNAr) . This is evidenced by its incorporation into [18F]AZAN, a PET radiotracer where the 2,3'-bipyridine motif (as opposed to 2,2'-bipyridine) is essential for achieving the required brain kinetics and specific binding to α4β2-nAChRs [1]. Generic 2,2'-bipyridine or 3,3'-bipyridine building blocks cannot replicate this substitution pattern, and non-fluorinated analogs lack the necessary reactivity for fluorination-based radiolabeling or subsequent SNAr functionalization.

6-Fluoro-2,3'-bipyridine: Quantitative Evidence


Brain PET Kinetics: 18F-AZAN Advantage

The radiotracer [18F]AZAN, which incorporates the 6-fluoro-2,3'-bipyridine motif, demonstrates substantially faster brain kinetics compared to the existing α4β2-nAChR radioligands 2-[18F]FA and 6-[18F]FA. This eliminates the need for multi-hour scanning sessions required by older tracers [1]. The study explicitly concludes that '18F-AZAN is superior to 2-18F-FA and 6-18F-FA for imaging cerebral β2-containing nAChRs in baboons' based on time-to-steady-state and scanning duration requirements [1].

PET Imaging Neuroimaging Radiopharmaceuticals nAChR Brain Kinetics

18F-AZAN Test-Retest Reproducibility

In human subjects, [18F]AZAN (derived from 6-fluoro-2,3'-bipyridine) exhibits excellent test-retest reproducibility for quantifying α4β2-nAChR availability, with variability under 10% in receptor-rich brain regions. This is a critical metric for longitudinal studies and clinical trials [1].

PET Imaging Test-Retest Reliability Neuroreceptor Quantification Radiopharmaceuticals Clinical Translation

18F-AZAN Regional Brain Binding

[18F]AZAN (incorporating 6-fluoro-2,3'-bipyridine) achieves robust specific binding in human brain regions rich in α4β2-nAChRs, with BPND values exceeding 2 in key areas such as thalamus, midbrain tegmental nuclei, and lateral geniculate body. This contrasts with values below 1 in nAChR-poor regions, confirming target specificity [1].

PET Imaging nAChR Quantification Neuropharmacology Binding Potential Nicotine Addiction

6-Fluoro-2,3'-bipyridine Applications


Synthesis of α4β2-nAChR PET Radioligands

6-Fluoro-2,3'-bipyridine serves as the essential precursor for synthesizing [18F]AZAN, a high-performance PET radioligand for imaging cerebral α4β2-nAChRs. As demonstrated in baboon and human studies, [18F]AZAN offers significantly faster brain kinetics (90-minute scan sufficiency vs. several hours for legacy tracers) and superior test-retest reproducibility (<10% variability), making it the preferred tool for clinical research in addiction, Alzheimer's disease, and neuropsychiatric disorders [1][2].

Cross-Coupling Reactions in Pharma Intermediates

The 2,3'-bipyridine scaffold with a 6-fluoro substituent is a versatile building block for Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions, enabling the construction of complex biaryl structures for drug discovery. The 6-fluoro group provides a synthetic handle for subsequent nucleophilic aromatic substitution (SNAr), allowing late-stage diversification of pharmaceutical candidates [1].

Fluorous Bipyridine Ligands for ATRP & Catalysis

Fluorinated bipyridine derivatives, including those structurally related to 6-fluoro-2,3'-bipyridine, have been patented as ligands for metal-catalyzed atom transfer radical polymerization (ATRP). The fluorine substituent modulates the electronic properties of the metal complex and can be leveraged for fluorous biphasic catalysis, enabling catalyst recovery and recycling [1]. 6-Fluoro-2,3'-bipyridine serves as a starting point for synthesizing more elaborate fluorous ligands.

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